NQO1 substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NAD(P)H:quinone oxidoreductase 1 (NQO1) substrates are compounds that interact with the enzyme NQO1, which is a flavoprotein involved in the two-electron reduction of quinones to hydroquinones. This enzyme plays a crucial role in cellular protection against oxidative stress by preventing the formation of reactive oxygen species (ROS) and maintaining the reduced state of endogenous antioxidants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NQO1 substrates often involves the preparation of quinone derivatives. For example, β-lapachone and deoxynyboquinone are synthesized through multi-step organic reactions that include oxidation, reduction, and cyclization processes . The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate, and reducing agents, such as sodium borohydride .

Industrial Production Methods

Industrial production of NQO1 substrates may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of high-purity compounds suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Enzymatic Reaction Mechanisms

NQO1 operates via a ping-pong kinetic mechanism:

-

Coenzyme binding : NAD(P)H binds to the FAD-containing active site, reducing FAD to FADH₂

-

Substrate reduction : FADH₂ transfers two electrons to quinone substrates through direct hydride transfer

-

Product release : Hydroquinone products dissociate followed by oxidized NAD(P)⁺ release

This mechanism prevents semiquinone radical formation, minimizing reactive oxygen species (ROS) generation . The enzyme achieves catalytic rates up to 3,000 min⁻¹ for optimal substrates like deoxynyboquinone .

Substrate Specificity and Reaction Types

NQO1 demonstrates broad substrate promiscuity across four reaction classes:

Key structural determinants for substrate recognition :

Table 1: Clinically Relevant NQO1 Substrates

| Compound | Structure Class | kcat (min⁻¹) | Km (μM) | Therapeutic Application |

|---|---|---|---|---|

| β-Lapachone | Ortho-naphthoquinone | 2,850 | 4.2 | Pancreatic cancer (Phase II) |

| Deoxynyboquinone | Aminonaphthoquinone | 3,120 | 2.8 | Broad spectrum antitumor |

| Streptonigrin | Benzoquinolinedione | 980 | 15.6 | Antibiotic/antineoplastic |

| EO9 | Indolequinone | 1,240 | 8.9 | Bladder cancer (discontinued) |

| RH1 | Diaziridinylbenzoquinone | 2,100 | 6.3 | DNA crosslinking agent |

Data compiled from enzymatic assays using recombinant human NQO1

Catalytic Cycle Dynamics

The enzyme's dimeric structure enables complex reaction dynamics:

-

Two-electron substrates : Independent activity per monomer (kcat ~3,000 min⁻¹)

-

Four-electron substrates : Cooperative dimer requirement (kcat ~500 min⁻¹)

-

Redox cycling prevention : Maintains FADH₂/FAD ratio >0.8 under physiological NADH levels

Stoichiometric analysis reveals 1:1 NADH consumption per two-electron transfer, with four-electron reductions requiring two NADH molecules .

Table 2: NQO1-Activated Molecular Probes

Probes utilize NQO1-specific quinone triggers for cancer-selective activation

Kinetic Parameters Across Species

Comparative studies show conserved catalytic efficiency:

| Species | kcat (β-Lapachone) | Km (NADH) | Specific Activity |

|---|---|---|---|

| Human | 2,850 ± 120 min⁻¹ | 18.2 ± 2.1 μM | 48.2 U/mg |

| Rat | 2,910 ± 135 min⁻¹ | 19.8 ± 1.9 μM | 47.6 U/mg |

| Mouse | 2,780 ± 110 min⁻¹ | 21.4 ± 2.3 μM | 45.9 U/mg |

Conserved catalytic residues (Tyr128, His161) maintain cross-species functionality

This comprehensive analysis demonstrates NQO1's central role in quinone metabolism through precisely regulated redox reactions. The enzyme's unique ability to prevent redox cycling while maintaining metabolic flux positions it as both a therapeutic target and diagnostic marker in oxidative stress-related pathologies .

Applications De Recherche Scientifique

Key Functions of NQO1:

- Antioxidant Defense : NQO1 reduces oxidative stress by converting harmful quinones into less toxic hydroquinones, thus preserving cellular integrity.

- Regulation of Cellular Metabolism : Through its interaction with various metabolic pathways, NQO1 influences glucose metabolism and insulin sensitivity, which are critical in conditions like obesity and diabetes .

- Cancer Therapeutics : NQO1 is exploited for its ability to activate prodrugs selectively in cancer cells, leading to increased cytotoxicity while sparing normal tissues .

Deoxynyboquinone

Deoxynyboquinone has been identified as a potent NQO1 substrate with significant antitumor activity. It exhibits a higher catalytic efficiency compared to other quinones such as β-lapachone. In vitro studies demonstrated that deoxynyboquinone is reduced by NQO1 approximately 13-fold more efficiently than β-lapachone, suggesting its potential as a targeted therapeutic agent in cancer treatment .

Quinone-Based Fluorescent Probes

Recent advancements have led to the development of near-infrared fluorescent probes that are activated by NQO1. These probes allow for real-time imaging of NQO1 activity in live cells, facilitating the differentiation between cancerous and normal tissues. For instance, the trimethyl lock quinone propionic acid has been utilized as a trigger group in these probes, enhancing their specificity and effectiveness for bioimaging applications .

Dunnione

Dunnione has shown promise in modulating the NADPH:NADP+ ratio through its action on NQO1, thereby protecting against acute pancreatitis induced by oxidative stress. This study highlights the potential of targeting NQO1 for therapeutic strategies aimed at reducing oxidative damage in various metabolic conditions .

Data Table: Comparative Efficacy of NQO1 Substrates

| Substrate | Catalytic Efficiency | Targeted Cancer Types | Mechanism of Action |

|---|---|---|---|

| Deoxynyboquinone | 13-fold greater than β-lapachone | Non-small cell lung cancer (A549) | Induces ROS production via futile cycling |

| β-Lapachone | Baseline | Various cancers | Bioactivation leading to cytotoxicity |

| Quinone propionic acid | High | Cancer imaging | Fluorescence activation upon enzymatic cleavage |

| Dunnione | Moderate | Pancreatic injury | Modulates NADPH levels to reduce oxidative stress |

Mécanisme D'action

The mechanism of action of NQO1 substrates involves their reduction by the NQO1 enzyme to form hydroquinones. This process generates ROS, which can induce oxidative stress and lead to cell death in cancer cells. The molecular targets include the enzyme NQO1 itself and various cellular components affected by the increased ROS levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mitomycin C: A quinone-based chemotherapeutic agent that undergoes bioreduction by NQO1.

RH1: Another quinone derivative with similar redox properties.

E09 (Apaziquone): A synthetic quinone used in cancer therapy.

β-lapachone: A well-known NQO1 substrate with potent antitumor activity.

Uniqueness

NQO1 substrates are unique due to their selective activation by the NQO1 enzyme, which is often overexpressed in cancer cells. This selectivity allows for targeted cancer therapy with minimal effects on normal cells .

Activité Biologique

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme involved in the detoxification of quinones and other electrophilic compounds. It plays a significant role in cellular protection against oxidative stress and is implicated in various biological processes, including cancer therapy. This article explores the biological activity of NQO1 substrates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of NQO1 Function

NQO1 catalyzes the two-electron reduction of quinones to hydroquinones using flavin adenine dinucleotide (FAD) as a cofactor. This process prevents the formation of harmful semiquinone radicals, thereby reducing oxidative stress in cells. The enzyme is primarily located in the cytosol and exists as a homodimer, with each monomer binding one molecule of FAD .

NQO1 operates through a "ping-pong" kinetic mechanism, where the reduced form of nicotinamide adenine dinucleotide (NADH or NADPH) binds to the enzyme, reducing FAD to FADH2. The oxidized form of the cofactor is then released before substrate binding occurs . This mechanism allows NQO1 to efficiently reduce a variety of substrates, including:

- Quinones

- Quinone-imines

- Glutathionyl-substituted compounds

- Azo and nitro compounds

The enzyme's ability to catalyze both two-electron and four-electron reductions enhances its protective role against reactive oxygen species (ROS) .

Biological Activity of NQO1 Substrates

The biological activity of NQO1 substrates can be categorized based on their therapeutic potential, particularly in oncology. Several substrates have been identified that exhibit significant antitumor activity through mechanisms involving redox cycling and ROS generation.

Key Substrates and Their Activities

Case Study 1: Deoxynyboquinone

A study demonstrated that deoxynyboquinone exhibits potent antitumor activity by inducing extensive ROS generation through NQO1-mediated redox cycling. In vitro tests showed that this compound killed cancer cells at significantly lower concentrations compared to β-lapachone. The lethality was shown to be dependent on NQO1 expression; cells lacking NQO1 were unaffected by deoxynyboquinone treatment .

Case Study 2: β-lapachone

Research has indicated that β-lapachone targets NQO1 to induce programmed necrosis in solid tumors. It has been effective against various types of cancer, including pancreatic and lung cancers. However, its efficacy is often limited by its pharmacokinetics and potential toxicity in normal tissues .

Implications for Cancer Therapy

The ability of NQO1 substrates to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new anticancer therapies. The redox cycling induced by these compounds leads to elevated levels of ROS, which can cause DNA damage and cell death specifically in tumor cells expressing high levels of NQO1.

Future Directions

Further research is needed to explore the full therapeutic potential of NQO1 substrates. Investigations into novel compounds that can enhance the selectivity and efficacy of NQO1-targeted therapies are essential. Additionally, understanding the regulatory mechanisms governing NQO1 expression could lead to strategies that manipulate its activity for improved therapeutic outcomes.

Propriétés

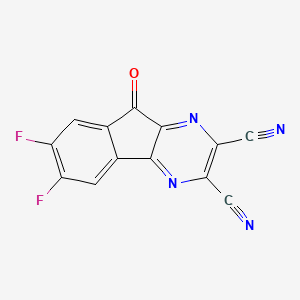

IUPAC Name |

6,7-difluoro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUSGRHVYDQLHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.